molecular formula C10H15NO2 B13270490 5-Methoxy-2-propoxyaniline

5-Methoxy-2-propoxyaniline

Cat. No.: B13270490
M. Wt: 181.23 g/mol
InChI Key: NYOFHPHWNWJULD-UHFFFAOYSA-N
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Description

5-Methoxy-2-propoxyaniline is an aromatic amine derivative with the molecular formula C₁₀H₁₅NO₂ (MW: 181.23 g/mol). Its structure consists of a benzene ring substituted with a methoxy (-OCH₃) group at position 5, a propoxy (-OCH₂CH₂CH₃) group at position 2, and an amine (-NH₂) group at position 1. Key inferred properties include:

  • Physical State: Likely a liquid (analogous to 5-Methyl-2-propoxyaniline, which is a colorless to light yellow liquid) .
  • Applications: Primarily used in pharmaceutical research, as it is listed as a commercially available compound for synthesis purposes ().

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

5-methoxy-2-propoxyaniline

InChI

InChI=1S/C10H15NO2/c1-3-6-13-10-5-4-8(12-2)7-9(10)11/h4-5,7H,3,6,11H2,1-2H3

InChI Key

NYOFHPHWNWJULD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-propoxyaniline typically involves the reaction of 5-methoxyaniline with propyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the aniline group .

Industrial Production Methods: Industrial production methods for 5-Methoxy-2-propoxyaniline often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-propoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Methoxy-2-propoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-propoxyaniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares 5-Methoxy-2-propoxyaniline with four analogues, highlighting substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Physical State Solubility Key Applications/Notes
5-Methoxy-2-propoxyaniline C₁₀H₁₅NO₂ 181.23 -OCH₃ (5), -OCH₂CH₂CH₃ (2) Likely liquid Organic solvents Pharmaceutical research
5-Methyl-2-propoxyaniline C₁₁H₁₇NO 179.26 -CH₃ (5), -OCH₂CH₂CH₃ (2) Liquid Alcohols, ethers Intermediate in organic synthesis
5-(Ethylsulfonyl)-2-methoxyaniline C₉H₁₃NO₃S 215.27 -SO₂CH₂CH₃ (5), -OCH₃ (2) Solid Polar aprotic solvents VEGFR2 inhibitor pharmacophore
5-Methoxy-2-phenoxyaniline C₁₂H₁₃NO₂ 203.24 -OCH₃ (5), -OPh (2) Solid Low water solubility Materials science, ligand design
2-Methoxy-5-methylaniline C₈H₁₁NO 137.18 -CH₃ (5), -OCH₃ (2) Liquid/Solid Ethanol, DMSO Dye and polymer synthesis

Analysis of Substituent Effects

Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in 5-Methoxy-2-propoxyaniline is electron-donating, enhancing aromatic ring reactivity in electrophilic substitutions. In contrast, the sulfonyl group in 5-(ethylsulfonyl)-2-methoxyaniline is strongly electron-withdrawing, making the compound less reactive toward electrophiles but more stable in acidic conditions . The phenoxy group in 5-Methoxy-2-phenoxyaniline introduces steric bulk, reducing solubility in polar solvents compared to the propoxy group in 5-Methoxy-2-propoxyaniline .

Impact on Physicochemical Properties: Boiling/Melting Points: Bulky substituents (e.g., phenoxy) increase melting points (solids), while smaller groups (e.g., propoxy) favor liquid states at room temperature . Solubility: Hydrophobic substituents (e.g., propoxy, phenoxy) reduce water solubility, whereas polar groups (e.g., sulfonyl) enhance solubility in polar aprotic solvents like DMF .

Synthetic Accessibility :

  • 5-Methoxy-2-propoxyaniline’s synthesis likely involves nucleophilic substitution or Ullmann coupling, similar to 5-Methyl-2-propoxyaniline (). However, 5-(ethylsulfonyl)-2-methoxyaniline requires multi-step sulfonation and reduction (), demonstrating higher synthetic complexity.

Biological Activity

5-Methoxy-2-propoxyaniline is an organic compound characterized by its unique methoxy and propoxy substituents on an aniline structure. With a molecular formula of C11H15NO2 and a molecular weight of approximately 181.23 g/mol, this compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

Structural Features and Implications

The structural features of 5-methoxy-2-propoxyaniline suggest that it may exhibit significant biological activity. The presence of the methoxy and propoxy groups can influence the compound's reactivity and interactions with biological molecules, which is crucial for its potential therapeutic applications. Compounds with similar structures have been investigated for various biological properties, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds structurally related to 5-methoxy-2-propoxyaniline have shown promising antimicrobial properties. For example, studies on derivatives of aniline have demonstrated effectiveness against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The specific mechanisms through which these compounds exert their antimicrobial effects are still under investigation, but they may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticancer Activity

The anticancer potential of 5-methoxy-2-propoxyaniline is also noteworthy. Similar compounds have been evaluated in vitro against cancer cell lines such as A549 (human lung adenocarcinoma) and have shown varying degrees of cytotoxicity. For instance, some derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index . The structure-activity relationship (SAR) studies highlight that modifications to the aniline moiety can significantly affect the anticancer efficacy.

Case Studies

  • Antimicrobial Efficacy : A study involving a series of aniline derivatives revealed that certain substitutions led to enhanced activity against resistant strains of bacteria. The presence of electron-donating groups like methoxy was found to be crucial for antimicrobial potency .
  • Anticancer Screening : In another investigation, various derivatives were tested for their ability to inhibit the growth of A549 cells. Compounds with specific substituents exhibited IC50 values in the low micromolar range, suggesting they could serve as lead compounds for further development in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential applications of 5-methoxy-2-propoxyaniline, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesNotable Biological Activity
4-Methoxy-2-propoxyanilineMethoxy group at position 4Antimicrobial activity against gram-positive bacteria
5-Nitro-2-propoxyanilineNitro group instead of methoxyKnown for intense sweetness but toxic
4-MethoxyanilineLacks propoxy groupExhibits moderate anticancer properties
5-Ethoxy-2-propoxyanilineEthoxy group instead of methoxyAltered reactivity; potential applications in drug design

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